Cas no 2138294-06-9 (3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine)

3-Chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring a chloro-substituted tetrahydropyridine ring linked to an ethylimidazole moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for bioactive molecule development. The presence of both imidazole and tetrahydropyridine functionalities enhances its potential as a scaffold for modulating biological activity. Its well-defined reactivity profile allows for selective functionalization, enabling precise derivatization for target-oriented synthesis. The compound's stability under standard handling conditions ensures reliable performance in laboratory settings. Suitable for further purification or direct use in multi-step syntheses, it offers researchers a robust building block for exploring structure-activity relationships in drug discovery.
3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine structure
2138294-06-9 structure
Product Name:3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine
CAS No:2138294-06-9
MF:C10H14ClN3
MW:211.691260814667
CID:6429156
PubChem ID:165459752
Update Time:2025-10-28

3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine
    • EN300-742493
    • 2138294-06-9
    • Inchi: 1S/C10H14ClN3/c1-2-14-6-10(13-7-14)8-3-9(11)5-12-4-8/h3,6-7,9,12H,2,4-5H2,1H3
    • InChI Key: ORFAHMHTDSTYPJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C2=CN(C=N2)CC)CNC1

Computed Properties

  • Exact Mass: 211.0876252g/mol
  • Monoisotopic Mass: 211.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 29.8Ų

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Additional information on 3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine

3-Chloro-5-(1-Ethyl-1H-Imidazol-4-Yl)-1,2,3,6-Tetrahydropyridine: A Comprehensive Overview

3-Chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine, also known by its CAS number 2138294-06-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyridines, which are known for their diverse applications in drug discovery and materials science. The structure of this molecule is characterized by a six-membered ring system with a chlorine substituent at position 3 and an imidazole group at position 5. The imidazole moiety itself is substituted with an ethyl group at position 1, adding complexity to the molecule's electronic properties and reactivity.

The synthesis of 3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. For instance, researchers have employed transition metal-catalyzed coupling reactions to assemble the tetrahydropyridine core with the imidazole substituent. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for biological studies.

One of the most intriguing aspects of this compound is its potential pharmacological activity. Studies have shown that tetrahydropyridines with heterocyclic substituents can exhibit diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. In a recent study published in Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of 3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine on various cancer cell lines. The results indicated that this compound demonstrated selective cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for anticancer drug development.

Beyond pharmacology, this compound has also been explored in materials science. The unique electronic properties of tetrahydropyridines make them attractive candidates for applications in organic electronics. A team of chemists at the University of California recently reported on the use of 3-chloro-5-(1-ethyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine as a building block for constructing novel π-conjugated materials. These materials exhibited enhanced charge transport properties, which could be beneficial for organic photovoltaic devices.

In terms of physical properties, this compound has a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the visible region due to the conjugated π-system within the molecule. These properties make it amenable to various analytical techniques such as HPLC and NMR spectroscopy for quality control purposes.

The environmental impact of CAS No: 2138294-06-9 has also been a topic of recent research. Studies conducted under simulated environmental conditions suggest that this compound undergoes slow degradation under sunlight exposure. However, further investigations are required to fully understand its persistence and bioaccumulation potential in natural ecosystems.

In conclusion, 3-chloro-5-(1-ethyl-1H-imidazol-4-Yl)-1,2,3,6-tetrahydropyridine is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and favorable physicochemical properties make it an ideal candidate for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its biological and material properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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